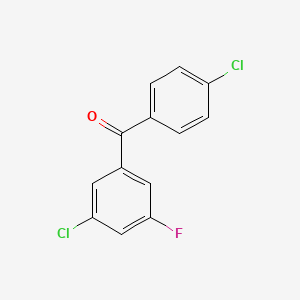

3,4'-Dichloro-5-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJLIPSXWYRIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374176 | |

| Record name | 3,4'-Dichloro-5-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-02-5 | |

| Record name | 3,4'-Dichloro-5-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone

CAS Number: 844885-02-5 Molecular Formula: C₁₃H₇Cl₂FO IUPAC Name: (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone

This technical guide provides a comprehensive overview of 3,4'-Dichloro-5-fluorobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, analytical methodologies, and potential applications.

Introduction and Significance

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzophenone core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, membrane permeability, and binding affinity to biological targets, often through mechanisms like halogen bonding[2][3].

This compound is a diaryl ketone featuring a unique substitution pattern with two chlorine atoms and one fluorine atom across its two phenyl rings. This specific arrangement of electron-withdrawing groups is anticipated to confer distinct chemical and biological characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents. Its potential applications may lie in areas such as oncology and kinase inhibition, where substituted benzophenones have shown promise[4][5][6].

Physicochemical and Computed Properties

While experimental data for this compound is not extensively documented, its fundamental properties can be reliably computed. These properties are crucial for predicting its behavior in biological systems and for the design of synthetic and analytical protocols.

| Property | Value | Source |

| Molecular Weight | 269.09 g/mol | [2] |

| Exact Mass | 267.9858 g/mol | [2] |

| XLogP3 | 4.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Synthesis of this compound

The most established and versatile method for the synthesis of diaryl ketones is the Friedel-Crafts acylation[1]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be logically achieved through the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Rationale for Experimental Design

-

Choice of Reactants: 1,3-Dichloro-5-fluorobenzene is selected as the aromatic substrate. The acylation is directed by the fluorine and chlorine atoms. While halogens are deactivating, they are ortho, para-directing. In this symmetrically substituted ring, all available positions are electronically similar, leading to a single primary product. 4-Chlorobenzoyl chloride serves as the acylating agent.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride[7][8]. A stoichiometric amount or slight excess is typically used because the catalyst complexes with the product ketone.

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction as they are stable under Friedel-Crafts conditions and effectively dissolve the reactants.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

-

Addition of Reactants: 1,3-Dichloro-5-fluorobenzene (1.0 eq.) is added to the stirred suspension. The mixture is cooled to 0-5 °C in an ice bath. 4-Chlorobenzoyl chloride (1.05 eq.) dissolved in anhydrous dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture).

Characterization and Analytical Methods

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra, the following are predicted characteristic signals for this compound based on the analysis of its constituent parts and related structures.

-

¹H NMR (Proton NMR):

-

The 4-chlorophenyl ring is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will be more downfield than the protons meta to it.

-

The 3-chloro-5-fluorophenyl ring will exhibit a more complex pattern. The proton between the two chlorine atoms will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the fluorine and the other proton. The other two protons will also show splitting due to coupling with each other and the fluorine atom.

-

-

¹³C NMR (Carbon NMR):

-

The spectrum will show 13 distinct carbon signals.

-

The carbonyl carbon (C=O) will be significantly downfield (typically >190 ppm).

-

The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.

-

The carbons bonded to chlorine will also be identifiable in the aromatic region.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Quality Control and Analytical Methods

Purity and identity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water or methanol and water, would be suitable for determining purity[9][10][11]. UV detection at a wavelength around 254 nm should be effective, as the benzophenone chromophore absorbs strongly in this region.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UHPLC-MS/MS is the method of choice[12][13]. This technique allows for the accurate quantification and confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.

Potential Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel bioactive molecules.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors feature a diaryl scaffold. The specific halogenation pattern of this benzophenone could be exploited to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases[4]. The chlorine and fluorine atoms can form specific halogen bonds with amino acid residues in the kinase domain, potentially leading to high affinity and selectivity[2][3].

Logical Workflow for Kinase Inhibitor Development:

Caption: Workflow for developing kinase inhibitors from the this compound scaffold.

Intermediate for Anticancer Agents

Benzophenone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting angiogenesis[4][5]. The cytotoxic effects of these compounds are often linked to their specific substitution patterns. This compound could serve as a precursor for more complex molecules designed to target specific pathways in cancer cells.

Photoreactive Probes

Benzophenones are well-known photoactivatable groups used in photoaffinity labeling to study protein-ligand interactions[14]. The carbonyl group can be photo-excited to form a reactive triplet state that can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent bond. This property could be utilized to develop probes for identifying the binding partners of molecules derived from this scaffold.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, it should be handled with the standard precautions for a novel chemical entity and for the class of chlorinated aromatic compounds.

-

General Hazards: Chlorinated aromatic hydrocarbons can be persistent in the environment and may exhibit toxicity, including potential hepatotoxicity and dermal effects upon prolonged exposure[15]. Aromatic ketones can be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. Its unique halogenation pattern provides a foundation for creating molecules with tailored biological activities, particularly in the fields of oncology and kinase inhibition. While further experimental work is needed to fully characterize its properties and biological profile, the established chemistry of benzophenones and the predictable influence of its substituents suggest that it is a valuable tool for medicinal chemists. This guide provides a foundational understanding to facilitate its synthesis, analysis, and application in research and development.

References

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007). PubMed. Retrieved from [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. Retrieved from [Link]

-

Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. (n.d.). PubMed Central. Retrieved from [Link]

-

Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017). Taylor & Francis Online. Retrieved from [Link]

-

Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]

-

Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. (2024). PubMed. Retrieved from [Link]

-

Development and validation of HPLC–MS/MS method for the simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 10 benzophenone-type UV filters in human urine. (n.d.). SpringerLink. Retrieved from [Link]

-

[An outline of chloro-organic compound toxicology]. (1996). PubMed. Retrieved from [Link]

-

Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. (2008). PubMed. Retrieved from [Link]

-

HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

- 1. 1,3-Dichlorobenzene(541-73-1) 13C NMR [m.chemicalbook.com]

- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. helixchrom.com [helixchrom.com]

- 12. mdpi.com [mdpi.com]

- 13. library.dphen1.com [library.dphen1.com]

- 14. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Halogenated Benzophenones

The study of halogenated benzophenones is a journey into a class of molecules with significant implications in medicinal chemistry and materials science. Their utility as versatile scaffolds and pharmacophores stems from the unique interplay of electronic and steric effects imparted by halogen substituents. This guide focuses on a specific, yet under-documented member of this family: 3,4'-Dichloro-5-fluorobenzophenone . As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in established chemical principles and supported by available data, to empower researchers in their exploration of this compound. While direct experimental data for this specific isomer is limited in publicly accessible literature, we can infer and contextualize its properties through the lens of well-characterized analogues.

Section 1: Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental molecular and physical characteristics.

Chemical Identity and Structure

-

IUPAC Name: (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone[1]

-

CAS Number: 844885-02-5[1]

-

Molecular Formula: C₁₃H₇Cl₂FO[1]

-

Molecular Weight: 269.09 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl[1]

-

InChI Key: PQJLIPSXWYRIBF-UHFFFAOYSA-N[1]

The molecular structure reveals a diaryl ketone core, with one phenyl ring substituted with a chlorine atom at the 4-position, and the other with a chlorine atom at the 3-position and a fluorine atom at the 5-position. This specific substitution pattern is critical to its electronic properties and reactivity.

Physicochemical Properties (Computed and Inferred)

| Property | Value (Computed) | Remarks and Comparative Insights |

| Molecular Weight | 269.09 g/mol | A key determinant of its physical state and volatility. |

| XLogP3 | 4.6 | This high value suggests poor water solubility and a preference for lipophilic environments. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 2 | The two phenyl rings can rotate around the bonds connecting them to the carbonyl carbon. |

| Topological Polar Surface Area | 17.1 Ų | This low value is consistent with a non-polar character. |

Insight from the Scientist: The high calculated XLogP3 value is a strong indicator that this compound will be highly soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, while being practically insoluble in water. This is a crucial consideration for reaction setup, workup procedures, and purification via chromatography.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical diaryl ketones like this compound is most commonly achieved through a Friedel-Crafts acylation reaction . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical retrosynthetic disconnection points to two primary routes for a Friedel-Crafts acylation:

-

Route A: Acylation of 1-chloro-4-fluorobenzene with 3,5-dichlorobenzoyl chloride.

-

Route B: Acylation of 1,3-dichloro-5-fluorobenzene with 4-chlorobenzoyl chloride.

The choice between these routes would be guided by the relative reactivity of the aromatic rings and the commercial availability of the starting materials. A general representation of the Friedel-Crafts acylation is depicted below.

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: A Generalized Approach

While a specific protocol for this compound is not published, the following is a representative procedure based on established methods for similar syntheses.

Objective: To synthesize (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone via Friedel-Crafts acylation.

Materials:

-

1,3-Dichloro-5-fluorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride dropwise to the stirred suspension. Following this, add 1,3-dichloro-5-fluorobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expert Insight: The choice of Lewis acid and solvent is critical. While aluminum chloride is a powerful catalyst, its use can sometimes lead to side reactions. Less reactive catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better control. The reaction temperature should be carefully controlled to minimize the formation of isomeric byproducts.

Section 3: Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals should correspond to the seven aromatic protons. The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon will appear as a characteristic downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observed for the carbons in the fluorinated ring.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns can provide further structural information.

Caption: Analytical workflow for compound characterization.

Section 4: Safety, Handling, and Reactivity

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general hazards for this class of compounds include:

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity, and chronic exposure should be avoided.[2]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions and reductions.

-

Aromatic Rings: The electron-withdrawing nature of the carbonyl group and the halogen substituents deactivates the aromatic rings towards further electrophilic substitution. However, nucleophilic aromatic substitution may be possible under certain conditions, particularly at positions activated by the carbonyl group.

Section 5: Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The benzophenone core is found in a number of pharmacologically active compounds.

-

Materials Science: As a building block for the synthesis of specialty polymers or as a photoinitiator in polymerization processes.

-

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of halogenated benzophenones. This guide has provided a comprehensive overview of its known and inferred properties, a plausible synthetic route, and essential analytical and safety considerations. It is the author's hope that this document will serve as a valuable resource for researchers embarking on the study of this compound, fostering further investigation into its properties and potential applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

International Labour Organization. Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

Sources

An In-Depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone: Molecular Structure, Properties, and Synthetic Considerations for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their rigid diarylketone framework serves as a versatile scaffold for the development of targeted therapeutics. Among these, halogenated benzophenones have garnered significant interest due to the profound impact of halogen substituents on the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview of 3,4'-Dichloro-5-fluorobenzophenone, a molecule with potential applications in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone, is a di-chlorinated and mono-fluorinated derivative of benzophenone.[1] The strategic placement of these halogen atoms significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂FO | PubChem[1] |

| Molecular Weight | 269.09 g/mol | PubChem[1] |

| Exact Mass | 267.9857984 Da | PubChem[1] |

| CAS Number | 844885-02-5 | PubChem[1] |

| IUPAC Name | (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl | PubChem[1] |

| InChI Key | PQJLIPSXWYRIBF-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Predicted) | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The synthesis would likely proceed via the acylation of 1-chloro-3-fluorobenzene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation of similar halogenated aromatic compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

1-Chloro-3-fluorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the 4-chlorophenyl ring would likely appear as two doublets (an AA'BB' system). The protons on the 3-chloro-5-fluorophenyl ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms. The carbonyl carbon would be the most downfield signal (typically in the range of 190-200 ppm). The carbons attached to chlorine and fluorine atoms would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.09 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Relevance in Drug Discovery

The benzophenone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance the therapeutic potential of these molecules.

The presence of chlorine and fluorine in this compound can influence its properties in several ways relevant to drug development:

-

Increased Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Metabolic Stability: The C-F bond is particularly strong, and the presence of fluorine can block sites of metabolic oxidation, leading to a longer half-life in the body.

-

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its biological target.

Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. It can be further modified to introduce various functional groups to optimize its pharmacological activity and selectivity.

Conclusion

This compound is a halogenated benzophenone with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can likely be achieved through a standard Friedel-Crafts acylation, and its unique substitution pattern offers opportunities for the development of novel therapeutic agents with enhanced properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone IUPAC name

An In-Depth Technical Guide to (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diaryl ketone, (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone. It is intended for researchers, medicinal chemists, and professionals in drug development who are working with or have an interest in substituted benzophenone scaffolds. This document delves into the compound's nomenclature, a detailed synthetic protocol via Friedel-Crafts acylation, its structural and physicochemical properties, analytical characterization methods, and its potential applications in the broader context of medicinal chemistry.

Nomenclature and Chemical Identity

The systematic IUPAC name for the compound is (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone . This name is derived by identifying the central carbonyl group (methanone) and the two substituted phenyl rings attached to it.

Structural and Molecular Data:

| Parameter | Value |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.10 g/mol |

| CAS Number | Not explicitly available in search results. A unique CAS number would be assigned upon registration. |

| Canonical SMILES | C1=CC(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)F)Cl |

Synthesis via Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The synthesis of (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone is most effectively achieved through a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[4] In this case, 4-chlorobenzoyl chloride serves as the acylating agent, and 1-chloro-3-fluorobenzene is the aromatic substrate.

Causality of Reagent Selection:

-

4-chlorobenzoyl chloride: This reagent provides the 4-chlorobenzoyl moiety. The chloride is an excellent leaving group, facilitating the formation of the reactive acylium ion.

-

1-chloro-3-fluorobenzene: This is the aromatic ring that will be acylated. The chlorine and fluorine atoms are deactivating, electron-withdrawing groups, which will direct the incoming electrophile to the positions meta to both substituents.

-

Aluminum Chloride (AlCl₃): This strong Lewis acid is crucial for activating the acyl chloride to generate the highly electrophilic acylium ion, which is necessary to overcome the energy barrier of the aromatic substitution.[1][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]

Materials:

-

4-chlorobenzoyl chloride

-

1-chloro-3-fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath

Procedure:

-

Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the mixture to 0°C using an ice bath.

-

Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Substrate Addition: To the addition funnel, add 1-chloro-3-fluorobenzene (1.1 equivalents) dissolved in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid (20 mL). This will quench the reaction and decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

Caption: Friedel-Crafts acylation workflow.

Physicochemical Properties and Analytical Characterization

The introduction of halogen atoms significantly influences the electronic properties and conformation of the benzophenone scaffold.

Expected Physicochemical Properties:

| Property | Expected Value/Characteristic | Rationale |

| Melting Point | Elevated | Crystalline solid due to molecular symmetry and intermolecular forces. |

| Solubility | Poor in water, soluble in organic solvents (e.g., DCM, Chloroform, Acetone) | The molecule is largely nonpolar. |

| Appearance | White to off-white crystalline solid | Typical for pure diaryl ketones. |

Analytical Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The integration of these signals will correspond to the number of protons on each phenyl ring.

-

¹³C NMR: The carbon NMR will display a characteristic signal for the carbonyl carbon (C=O) in the downfield region (around 190 ppm). Signals for the carbon atoms bonded to chlorine and fluorine will also be present, with their chemical shifts influenced by the halogen's electronegativity.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the C=O stretching vibration of the diaryl ketone.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[7] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be employed.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] Substituted benzophenones are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][10]

The specific substitution pattern of (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone, with its halogenated phenyl rings, makes it an interesting candidate for further investigation in several therapeutic areas:

-

Enzyme Inhibition: The diaryl ketone structure can act as a scaffold to position the substituted phenyl rings into the active sites of enzymes, potentially leading to inhibitory activity.

-

Antiproliferative Agents: Many halogenated compounds exhibit cytotoxic effects, making this molecule a candidate for screening in cancer cell lines.

-

Agrochemicals: The presence of chloro and fluoro substituents is common in pesticides and herbicides.[11]

Hypothetical Role in a Signaling Pathway

As many kinase inhibitors possess a diaryl structure, it is plausible that a molecule like (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone could be explored as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical kinase inhibition mechanism.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for similar compounds for more detailed information on toxicity and handling.

References

-

De La Fuente, J. R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 167. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1679, 463349. [Link]

-

Kumar, A., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(1), 85-106. [Link]

-

El-Sayed, M. A. A., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23789-23814. [Link]

-

Shah, P., et al. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 142-147. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. chemimpex.com [chemimpex.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Dichlorofluorobenzophenone Isomers

Abstract

This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorofluorobenzophenone isomers. Targeting researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a robust methodology for the unambiguous identification and characterization of these complex halogenated aromatic ketones. By integrating fundamental NMR principles with advanced 2D spectroscopic techniques and a deep understanding of substituent effects, this guide serves as a practical and educational resource for navigating the intricacies of isomeric differentiation.

Introduction: The Analytical Challenge of Dichlorofluorobenzophenone Isomers

Dichlorofluorobenzophenones are a class of compounds with significant relevance in organic synthesis and as precursors for pharmaceuticals and agrochemicals. The precise substitution pattern of the halogen atoms on the two phenyl rings gives rise to numerous isomers, each potentially possessing distinct chemical and biological properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in quality control, process development, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering unparalleled insight into the molecular architecture. However, the spectral analysis of these isomers is far from trivial. The presence of multiple electronegative halogen substituents (chlorine and fluorine) and the carbonyl bridge introduces complex electronic effects that modulate the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. Furthermore, the spin-active ¹⁹F nucleus introduces heteronuclear spin-spin coupling, adding another layer of diagnostic information but also spectral complexity.

This guide provides a systematic approach to dissecting the ¹H and ¹³C NMR spectra of dichlorofluorobenzophenone isomers. We will explore the fundamental principles governing their spectral characteristics and outline a logical workflow for complete spectral assignment and isomeric differentiation.

Foundational Principles of NMR Analysis for Halogenated Benzophenones

A thorough understanding of the NMR spectra of dichlorofluorobenzophenone isomers begins with an appreciation for the influence of the individual structural components: the carbonyl group, the chlorine substituents, and the fluorine substituent.

The Benzophenone Backbone

The parent benzophenone molecule provides a baseline for understanding the general chemical shift regions. The carbonyl group (C=O) is strongly electron-withdrawing, leading to a significant deshielding of the carbonyl carbon, which typically resonates in the downfield region of the ¹³C NMR spectrum (around 196 ppm). The aromatic protons and carbons also experience this deshielding effect to varying degrees.

Substituent Effects on Chemical Shifts

The introduction of chlorine and fluorine atoms onto the phenyl rings induces predictable changes in the ¹H and ¹³C chemical shifts.

-

Electronegativity: Both chlorine and fluorine are highly electronegative, leading to a deshielding of the directly attached carbon atom (the ipso-carbon) and, to a lesser extent, other carbons in the ring. This effect generally causes protons and carbons to resonate at a higher chemical shift (further downfield).[1]

-

Mesomeric Effects: Halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced for fluorine and tends to shield the ortho and para positions, causing their corresponding nuclei to resonate at a lower chemical shift (further upfield). The interplay between the inductive (deshielding) and mesomeric (shielding) effects determines the final chemical shift.

-

Anisotropic Effects: The electron cloud of the carbonyl group and the aromatic rings creates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation. This is particularly relevant for the protons in the ortho positions to the carbonyl group.

The Diagnostic Power of ¹⁹F Coupling

The fluorine atom (as ¹⁹F) has a nuclear spin of I = 1/2, similar to a proton. This allows it to couple with nearby ¹H and ¹³C nuclei, providing invaluable structural information.[2]

-

¹H-¹⁹F Coupling: Coupling between ¹H and ¹⁹F nuclei is observed over multiple bonds. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the nuclei and their dihedral angle.

-

³JHF (ortho coupling): Typically in the range of 6-10 Hz.

-

⁴JHF (meta coupling): Typically in the range of 4-8 Hz.

-

⁵JHF (para coupling): Generally smaller, around 2-3 Hz.

-

-

¹³C-¹⁹F Coupling: The coupling between ¹³C and ¹⁹F is often significant and can be observed over several bonds.[2]

-

¹JCF (direct coupling): Very large, typically > 200 Hz.

-

²JCF (ortho coupling): Can be substantial, in the range of 20-30 Hz.

-

³JCF (meta coupling): Smaller, typically 5-10 Hz.

-

⁴JCF (para coupling): Often the smallest, around 1-3 Hz.

-

The presence and magnitude of these H-F and C-F couplings are key to identifying the substitution pattern on the fluorinated ring and confirming connectivity across the molecule.

Experimental Workflow for Isomer Analysis

A robust and self-validating experimental approach is crucial for the accurate analysis of dichlorofluorobenzophenone isomers.

Sample Preparation Protocol

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for these compounds. The residual CHCl₃ peak at ~7.26 ppm in the ¹H spectrum and the triplet at ~77 ppm in the ¹³C spectrum should be noted.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR.

-

Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, the addition of a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C) can ensure the highest accuracy in chemical shift reporting.[3]

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is recommended for a complete and unambiguous structural elucidation.

-

¹H NMR: A standard proton NMR experiment is the starting point. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise.

-

¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment provides a singlet for each unique carbon environment. The broad chemical shift range of ¹³C NMR is particularly useful for resolving the signals of all carbon atoms in the molecule.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is invaluable for determining the multiplicity of each carbon signal. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (including the carbonyl carbon and ipso-carbons) will be absent.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbons. This is essential for tracing the connectivity of protons within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is critical for identifying quaternary carbons and for establishing the connectivity between the two aromatic rings via the carbonyl bridge.

The following diagram illustrates a logical workflow for utilizing these NMR experiments for structural elucidation.

Caption: A logical workflow for the structural elucidation of dichlorofluorobenzophenone isomers using a suite of NMR experiments.

Spectral Interpretation: A Case-Study Approach

To illustrate the principles of spectral analysis, we will consider the expected NMR spectra for a representative set of dichlorofluorobenzophenone isomers. For this guide, we will focus on isomers where one ring is 4-fluorobenzoyl and the other is a dichlorophenyl ring.

Analysis of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl portion of the molecule will give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.

-

¹H NMR: The symmetry of the 4-fluorophenyl ring results in an AA'BB' spin system, which often appears as two pseudo-doublets of doublets (or two triplets).

-

The protons ortho to the carbonyl group (H-2', H-6') will be deshielded and will also show coupling to the fluorine atom (⁴JHF).

-

The protons ortho to the fluorine atom (H-3', H-5') will be relatively shielded and will show a larger coupling to the fluorine atom (³JHF).

-

-

¹³C NMR: Four distinct carbon signals are expected from this ring.

-

C-1': The quaternary carbon attached to the carbonyl group.

-

C-2'/C-6': The carbons ortho to the carbonyl, showing a small ³JCF coupling.

-

C-3'/C-5': The carbons ortho to the fluorine, showing a larger ²JCF coupling.

-

C-4': The carbon directly bonded to fluorine, which will exhibit a very large ¹JCF coupling, making it easily identifiable.

-

Differentiating the Dichlorophenyl Isomers

The key to distinguishing the isomers lies in the analysis of the dichlorophenyl ring. The number of signals, their multiplicities, and their chemical shifts will be unique for each substitution pattern.

Table 1: Predicted ¹H NMR Characteristics for the Dichlorophenyl Ring

| Isomer | Number of ¹H Signals | Expected Multiplicity Patterns | Key Differentiating Features |

| 2,4-Dichloro | 3 | d, dd, d | One proton will be a doublet of doublets due to coupling with two different neighbors. |

| 3,4-Dichloro | 3 | d, dd, d | Similar to 2,4-dichloro, but with different chemical shifts due to substituent positions. |

| 2,5-Dichloro | 3 | d, dd, d | Distinct chemical shifts and coupling constants compared to the other isomers. |

| 3,5-Dichloro | 3 | d, t, d | The proton between the two chlorine atoms will appear as a triplet (or a finely split triplet). |

Table 2: Predicted ¹³C NMR Characteristics for the Dichlorophenyl Ring

| Isomer | Number of ¹³C Signals | Quaternary Carbons | Key Differentiating Features |

| 2,4-Dichloro | 6 | 3 (C-1, C-2, C-4) | Six unique carbon signals. |

| 3,4-Dichloro | 6 | 3 (C-1, C-3, C-4) | Six unique carbon signals with distinct chemical shifts. |

| 2,5-Dichloro | 6 | 3 (C-1, C-2, C-5) | Six unique carbon signals with distinct chemical shifts. |

| 3,5-Dichloro | 4 | 2 (C-1, C-3/C-5) | Higher symmetry leads to fewer signals. The two chloro-substituted carbons are equivalent. |

The Power of HMBC in Isomer Assignment

The HMBC experiment is the final piece of the puzzle, confirming the overall structure by revealing long-range correlations. Key correlations to look for include:

-

Correlations from the protons on the 4-fluorophenyl ring (H-2'/H-6') to the carbonyl carbon (C=O). This confirms the connection of this ring to the carbonyl group.

-

Correlations from the protons on the dichlorophenyl ring (especially the proton(s) ortho to the carbonyl) to the carbonyl carbon (C=O). This establishes the connectivity of the second ring.

-

Correlations from protons to the ipso-carbons (those bearing the chlorine atoms). This helps to definitively assign the positions of the chlorine substituents.

The following diagram illustrates how HMBC correlations can distinguish between isomers.

Caption: Simplified HMBC correlation patterns distinguishing between 2,4- and 3,5-dichloro isomers. The presence of a ²J coupling from H-6 to C-1 in the 2,4-isomer is a key differentiator.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of dichlorofluorobenzophenone isomers is a complex analytical task that demands a systematic and multi-faceted NMR approach. By moving from simple 1D spectral acquisition to a comprehensive suite of 2D experiments, including COSY, HSQC, and HMBC, researchers can build a self-validating dataset that leads to unambiguous isomer assignment. The key to success lies not just in observing the spectra, but in understanding the underlying principles of substituent effects and spin-spin coupling. The causality behind the observed chemical shifts and coupling patterns, particularly the diagnostic H-F and C-F couplings, provides the ultimate confirmation of the molecular structure. This guide provides the foundational knowledge and a logical workflow to empower scientists to tackle this and similar analytical challenges with confidence and scientific rigor.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon.

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

NP-MRD. (2012, September 11). Showing NP-Card for Benzophenone (NP0001390). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

SciELO México. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the. Retrieved from [Link]

-

Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

Sources

- 1. mzCloud – Benzophenone [mzcloud.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Benzophenones

This guide provides a comprehensive exploration of the principles and techniques for analyzing substituted benzophenones using infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying causality of spectroscopic phenomena. We will delve into the diagnostic vibrational modes of the benzophenone core, decipher the nuanced effects of aromatic substitution, and provide actionable protocols for acquiring and interpreting high-quality spectral data.

The Vibrational Landscape of Benzophenone: More Than a Carbonyl Stretch

The infrared spectrum of a molecule is a unique fingerprint, revealing the various ways its constituent atoms vibrate in response to infrared radiation. For a complex molecule like benzophenone, this landscape is rich with information. While the intense carbonyl (C=O) stretch is the most prominent landmark, a full analysis requires a holistic view of the entire spectrum.

The Dominant Peak: The Carbonyl (C=O) Stretching Vibration

The most characteristic feature in the IR spectrum of any benzophenone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl group. In an unsubstituted benzophenone, this peak typically appears around 1652-1665 cm⁻¹.[1] The diaryl ketone's carbonyl frequency is inherently lower than that of a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to conjugation with the two phenyl rings.[1][2] This conjugation delocalizes the π-electrons of the carbonyl bond, imparting it with more single-bond character, thereby weakening the bond and lowering the energy (and thus the frequency) required to excite its stretch.[2][3]

Aromatic Framework Vibrations

Beyond the carbonyl, the phenyl rings themselves give rise to a series of characteristic absorptions:

-

Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is diagnostic for C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[4][5]

-

Aromatic C=C Stretches: The vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium-intensity bands in the 1450-1600 cm⁻¹ region.[4][6] Often, two distinct peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are observable and are highly characteristic of the aromatic framework.[6]

-

Out-of-Plane (OOP) C-H Bending: The region between 650 cm⁻¹ and 900 cm⁻¹ is particularly informative.[5] Strong absorptions here are due to the out-of-plane bending of the aromatic C-H bonds. The precise position of these bands is highly sensitive to the substitution pattern on the benzene ring.[6][7]

-

"Benzene Fingers": A series of weak overtone and combination bands appear between 1650 cm⁻¹ and 2000 cm⁻¹.[4][8] While often weak, the pattern of these "fingers" can provide corroborating evidence for the substitution pattern on the rings.[8]

The logical flow for interpreting a benzophenone spectrum begins with identifying the prominent carbonyl peak and then systematically confirming the presence and nature of the aromatic rings through their characteristic vibrations.

Caption: Logical workflow for the spectral analysis of substituted benzophenones.

The Influence of Substituents: A Deeper Dive into Structure-Spectra Correlations

Attaching substituents to the phenyl rings of benzophenone introduces electronic and steric effects that predictably alter the vibrational frequencies, particularly that of the carbonyl group. Understanding these shifts is paramount for detailed structural elucidation.

Electronic Effects: Inductive vs. Resonance

The electronic influence of a substituent is a combination of two factors: the inductive effect and the resonance (or mesomeric) effect.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) are powerful EDGs through resonance. They donate electron density into the aromatic ring, which can then be delocalized onto the carbonyl group. This increased electron density on the carbonyl imparts more single-bond character to the C=O bond, weakening it and causing a decrease in the stretching frequency (a redshift).

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) withdraw electron density from the ring, both inductively and through resonance. This withdrawal of electron density from the carbonyl group increases its double-bond character, strengthening the bond and causing an increase in the stretching frequency (a blueshift). Halogens (e.g., -Cl, -Br) present a more complex case, as they are inductively withdrawing but can be weakly donating through resonance. Typically, their inductive effect dominates, leading to a slight increase in the C=O frequency.

The relationship between the substituent's electronic properties and the carbonyl frequency shift is often linear and can be described by the Hammett equation , which provides a quantitative measure of these effects.[9]

Caption: The causal relationship between substituent electronic effects and C=O frequency.

Impact of Substitution Pattern on Aromatic Vibrations

The substitution pattern (ortho-, meta-, para-) on the phenyl rings has a profound and diagnostic effect on the C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region. These strong absorptions can often allow for unambiguous determination of the isomer.

| Substitution Pattern | C-H Out-of-Plane Bending Range (cm⁻¹) |

| Monosubstituted | 770-730 and 710-690 |

| ortho-Disubstituted | 770-735 |

| meta-Disubstituted | 810-750 and 710-690 |

| para-Disubstituted | 860-790 |

Data compiled from references.[6][7][10]

It is crucial to analyze this region carefully, as it provides one of the most reliable methods for distinguishing between structural isomers of disubstituted benzophenones.[7]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. For solid samples like most benzophenone derivatives, two primary methods are employed: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Preparation and Analysis

This classic transmission method provides high-quality spectra when executed correctly. The principle is to disperse the solid sample within an IR-transparent matrix (KBr).

Step-by-Step Methodology:

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid benzophenone sample into a fine powder using an agate mortar and pestle. Add 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[11]

-

Mixing: Thoroughly and rapidly mix the sample and KBr by grinding them together. The goal is a homogenous mixture with a particle size of less than 2 microns to minimize light scattering (Christiansen effect).[12] The final concentration of the sample in KBr should be between 0.5% and 1%.[11]

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the mortar, pestle, and die assembly immediately after use to prevent cross-contamination.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.[13]

Step-by-Step Methodology:

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR crystal in place. This is a critical step to subtract any atmospheric or crystal surface absorptions.

-

Sample Application: Place a small amount of the solid benzophenone sample directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The IR beam interacts with the sample at the surface of the crystal, and the attenuated radiation is measured by the detector.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Summary: Characteristic Frequencies

The following table summarizes the key vibrational frequencies for analyzing substituted benzophenones. Note that exact frequencies can vary based on the physical state (solid vs. solution) and the specific electronic environment.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity & Remarks |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (if present) | 3000 - 2850 | Medium |

| Overtone/Combination Bands | 2000 - 1650 | Weak, pattern is diagnostic of substitution |

| Carbonyl (C=O) Stretch | 1700 - 1630 | Very Strong, position is sensitive to substituents |

| Aromatic C=C Ring Stretches | 1600 - 1450 | Medium to Strong, often multiple bands |

| C-H Out-of-Plane Bending | 900 - 650 | Strong, position is highly diagnostic of substitution pattern |

Data compiled from references.[1][4][7][14]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of substituted benzophenones. A successful analysis hinges on a three-pillared approach: a foundational understanding of the principal vibrational modes, a nuanced appreciation for the electronic and steric effects of substituents, and the rigorous application of validated experimental protocols. By moving beyond a simple peak-matching exercise to a causative understanding of the spectrum, researchers can extract a wealth of structural information, accelerating research and development in medicinal chemistry and materials science.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. [Link]

-

Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. Retrieved from [Link]

-

El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Juchnovski, I., Kolev, Ts., & Stamboliyska, B. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the vC=O Frequencies. Spectroscopy Letters, 26(6), 1149-1161. [Link]

-

Sparks, D. L. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 86(5), 629. [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

Rytwo, G., & Ruiz-Hitzky, E. (2013). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2013, 1-6. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Perjessy, A., Loos, D., & Prónayová, N. (2007). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Molecular Structure, 834–836, 473-482. [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [Link]

-

Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Chicago. (n.d.). IR – Spectroscopy Part II. Retrieved from [Link]

-